molecular formula C8H7NO3 B3131885 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 359434-29-0

6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B3131885
CAS RN: 359434-29-0
M. Wt: 165.15 g/mol
InChI Key: FFQJLVMKAXCIHZ-UHFFFAOYSA-N
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Description

6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, also known as 6-hydroxy-3-methyl-1,3-benzoxazole (HMBO), is a natural product with a wide range of biological activities. HMBO is a structural isomer of the well-known 1,3-benzoxazole (BX), which is a common intermediate in organic synthesis. HMBO has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Ecology and Soil Organism Impact

6-Hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one and its derivatives, such as benzoxazinoids and benzoxazolinones, have been studied for their effects on soil organisms and in chemical ecology. Research has shown that these compounds and their degradation products, like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) and its derivatives, have low-risk profiles for non-target soil organisms like the collembola Folsomia candida and the carabid beetle Poecilus cupreus. These findings suggest that benzoxazinoids and their degradation products, including those structurally related to 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, do not pose significant risks to these soil organisms in field conditions (Idinger, Čoja, & Blümel, 2006).

Analytical Chemistry and Plant Metabolite Analysis

In analytical chemistry, the separation and quantitation of benzoxazin-3-ones and benzoxazolin-2-ones, which are related to 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one, have been achieved using high-performance liquid chromatography (HPLC). This methodology allows the identification and quantification of these compounds in plant extracts, such as maize root extract. The technique is valuable for studying the chemical ecology of plant-root and subterranean pest interactions, providing insights into the natural roles of these compounds in plant defense mechanisms (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).

Detoxification and Plant Defense

Research on the detoxification mechanisms in plants exposed to allelochemicals like benzoxazolin-2(3H)-one (BOA) has revealed that plants can detoxify these compounds through processes such as glucosylation. This detoxification is crucial for plants to mitigate the toxic effects of allelochemicals. The transcriptional response of Arabidopsis to BOA exposure highlights the upregulation of genes associated with chemical detoxification pathways, suggesting a coordinated defense mechanism against environmental toxins and allelochemicals. Such studies provide insights into the broader applications of benzoxazinoids in plant biology and their potential agronomic uses (Baerson et al., 2005).

properties

IUPAC Name

6-hydroxy-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-6-3-2-5(10)4-7(6)12-8(9)11/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJLVMKAXCIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one

Synthesis routes and methods I

Procedure details

Name
Cn1c(=O)oc2cc(O[Si](C)(C)C(C)(C)C)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1c(=O)oc2ccc(O[Si](C)(C)C(C)(C)C)cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure as described in PREPARATION 19C, and making non-critical variations using 6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one to replace 5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one, 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one was obtained (99%) as a tan solid: 1H NMR (300 MHz, DMSO-d6) δ9.50 (br s, 1H), 7.02 (d, J=8.4 Hz, 1H), 6.75 (d, J=2.1 Hz, 1H), 6.62 (dd, J=8.4, 2.1 Hz, 1H), 3.27 (s, 3H); MS (ES−) m/z 164.2 (M−1).
[Compound]
Name
19C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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